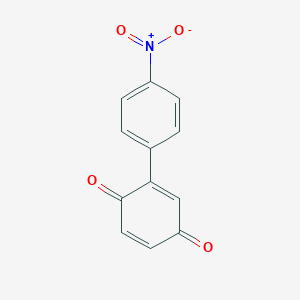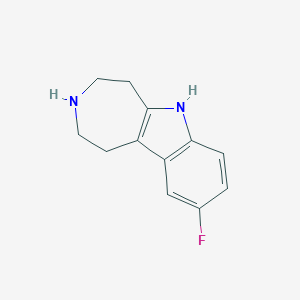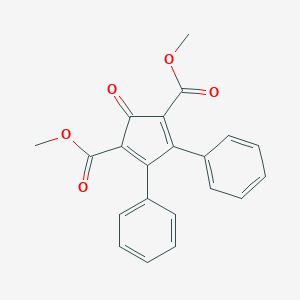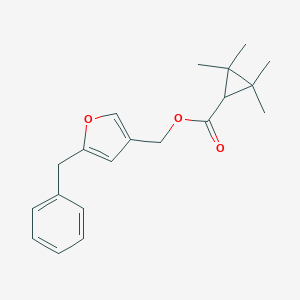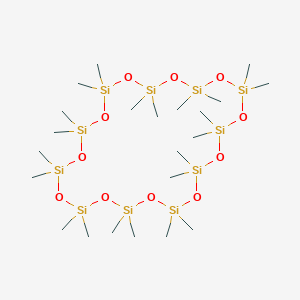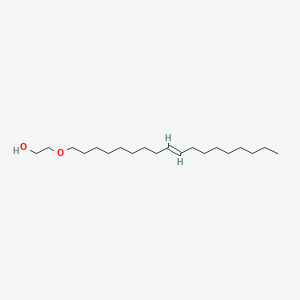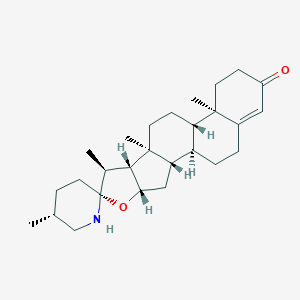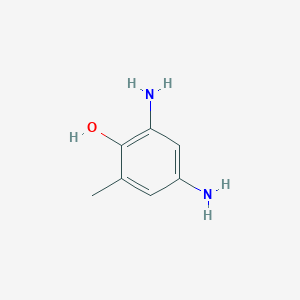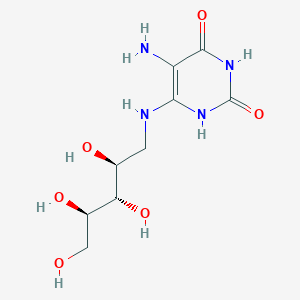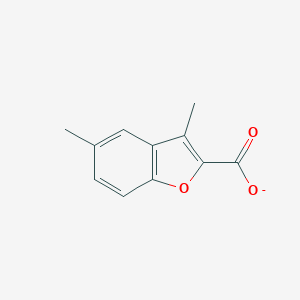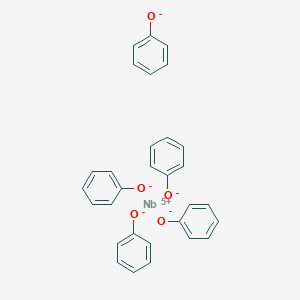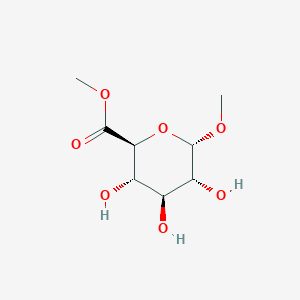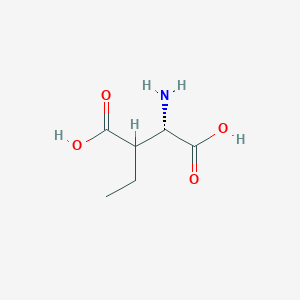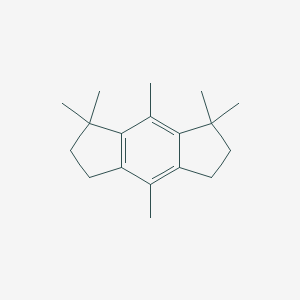
1,1,4,7,7,8-Hexamethyl-S-hydrindacene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4,7,7,8-Hexamethyl-S-hydrindacene, commonly known as HHS, is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons. It is a highly fluorescent molecule that has been widely used in scientific research due to its unique properties.
作用機序
The mechanism of action of HHS is based on its unique fluorescent properties. HHS emits light when excited by ultraviolet or visible light. The emitted light can be detected and measured, which makes HHS an ideal probe for the detection of various biological molecules. The mechanism of action of HHS has been extensively studied and is well understood.
生化学的および生理学的効果
HHS has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with biological processes. HHS has been used in various in vitro and in vivo studies without any adverse effects.
実験室実験の利点と制限
One of the main advantages of using HHS in lab experiments is its unique fluorescent properties. HHS emits light at a specific wavelength, which makes it easy to detect and measure. In addition, HHS is stable and can be stored for long periods of time without degradation. However, one of the limitations of using HHS is its cost. HHS is a relatively expensive compound, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of HHS in scientific research. One area of focus is the development of new biosensors for the detection of various diseases. HHS has also been used in the development of OLEDs and OFETs, and there is potential for further research in this area. In addition, there is potential for the use of HHS in drug delivery systems and cancer therapy.
Conclusion:
In conclusion, 1,1,4,7,7,8-Hexamethyl-S-hydrindacene (HHS) is a highly fluorescent molecule that has been widely used in scientific research. Its unique properties have made it an ideal probe for the detection of various biological molecules and the development of biosensors. The synthesis method of HHS has been well established, and its mechanism of action is well understood. While HHS has minimal biochemical and physiological effects, its cost can limit its use in certain experiments. However, there are several future directions for the use of HHS in scientific research, including the development of new biosensors, OLEDs, OFETs, drug delivery systems, and cancer therapy.
合成法
The synthesis of HHS involves the reaction of 2,3,4,5-tetramethyl-1,4-cyclopentadiene with maleic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to produce HHS. The synthesis method of HHS has been well established and is widely used in laboratories.
科学的研究の応用
HHS has been extensively used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for the detection of various biological molecules such as DNA, RNA, proteins, and lipids. HHS has also been used in the development of biosensors for the detection of various diseases. In addition, HHS has been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
特性
CAS番号 |
17465-58-6 |
|---|---|
製品名 |
1,1,4,7,7,8-Hexamethyl-S-hydrindacene |
分子式 |
C18H26 |
分子量 |
242.4 g/mol |
IUPAC名 |
3,3,4,5,5,8-hexamethyl-1,2,6,7-tetrahydro-s-indacene |
InChI |
InChI=1S/C18H26/c1-11-13-7-9-17(3,4)15(13)12(2)16-14(11)8-10-18(16,5)6/h7-10H2,1-6H3 |
InChIキー |
GFNBSFGVTDGSBQ-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C2=C(C3=C1CCC3(C)C)C)(C)C |
正規SMILES |
CC1=C2CCC(C2=C(C3=C1CCC3(C)C)C)(C)C |
その他のCAS番号 |
17465-58-6 |
同義語 |
1,2,3,5,6,7-Hexahydro-1,1,4,7,7,8-hexamethyl-s-indacene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




